Superior CNS Distribution of ON-013100 vs. Rigosertib: A Key Differentiator for Brain Tumor Models
In a direct head-to-head preclinical study, ON-013100 demonstrated significantly higher penetration into the brain and brain tumor tissue compared to its structural analog Rigosertib (ON-01910.Na). The quasi-steady-state brain-to-plasma ratio (Css(brain)/Css(plasma)) was 0.92 ± 0.26 for ON-013100, a more than 30-fold increase over the 0.03 ± 0.02 ratio observed for ON-01910. Similarly, the brain tumor-to-plasma ratio (Css(brain tumor)/Css(plasma)) was 1.35 ± 0.40 for ON-013100, compared to 0.14 ± 0.08 for ON-01910 [1].
| Evidence Dimension | Brain and brain tumor distribution (Css(brain)/Css(plasma) and Css(brain tumor)/Css(plasma)) |
|---|---|
| Target Compound Data | Css(brain)/Css(plasma) = 0.92 ± 0.26; Css(brain tumor)/Css(plasma) = 1.35 ± 0.40 |
| Comparator Or Baseline | Rigosertib (ON-01910.Na): Css(brain)/Css(plasma) = 0.03 ± 0.02; Css(brain tumor)/Css(plasma) = 0.14 ± 0.08 |
| Quantified Difference | ON-013100 shows >30-fold higher brain penetration and ~9.6-fold higher brain tumor penetration than ON-01910. |
| Conditions | Orthotopic U87 glioma mouse model under steady-state conditions. |
Why This Matters
For any preclinical CNS oncology research (e.g., glioma, brain metastases), this data mandates the use of ON-013100 over Rigosertib to ensure adequate drug exposure at the target site.
- [1] Nuthalapati S, Zhou Q, Guo P, Lv H, Cosenza S, Reddy MV, et al. Preclinical pharmacokinetic and pharmacodynamic evaluation of novel anticancer agents, ON01910.Na (Rigosertib, Estybon) and ON013105, for brain tumor chemotherapy. Pharm Res. 2012 Sep;29(9):2499-511. View Source
